molecular formula C19H18N2O3S B2937642 N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 924454-71-7

N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No. B2937642
CAS RN: 924454-71-7
M. Wt: 354.42
InChI Key: DIPBNJSPANQJII-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including derivatives similar to the specified compound, possess a broad spectrum of pharmacological properties. They are recognized for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structure of benzothiazoles, particularly 2-arylbenzothiazoles, has been extensively studied for their potential as antitumor agents. Several benzothiazole derivatives are in clinical use or development for treating various diseases, highlighting their significant role in medicinal chemistry and drug discovery (Kamal et al., 2015).

Biological Effects of Acetamide and Formamide Derivatives

Although not directly linked to the specific compound, research on the biological effects of acetamide and formamide derivatives provides insights into the toxicity and therapeutic applications of related chemical entities. Such studies contribute to understanding the environmental and pharmacological impacts of these chemicals and their derivatives (Kennedy, 2001).

Benzothiazole-Based Molecules in Medicinal Chemistry

Benzothiazole-based molecules, due to their structural diversity, have shown effectiveness against various diseases. This includes their use as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV agents among others. The versatility of benzothiazole derivatives underscores their importance in medicinal chemistry, offering potential pathways for the development of new therapeutic agents (Keri et al., 2015).

Structural Activity Relationship of Benzothiazole Derivatives

The structural activity relationship (SAR) studies of benzothiazole derivatives reveal that variations at certain positions on the benzothiazole core can significantly influence their pharmacological activity. These studies are crucial for designing benzothiazole-based compounds with enhanced efficacy and reduced toxicity for various therapeutic applications (Bhat & Belagali, 2020).

Benzothiazole Derivatives as Anticancer Agents

Benzothiazole derivatives have been identified as potent anticancer agents. Their mechanisms of action include the inhibition of metalloenzyme carbonic anhydrase, which is vital for tumor growth and metastasis. The study of benzothiazole derivatives in cancer research demonstrates their potential as lead compounds for developing new anticancer therapies (Irfan et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-19(2)10-12-6-5-8-14(17(12)24-19)23-11-16(22)21-18-20-13-7-3-4-9-15(13)25-18/h3-9H,10-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPBNJSPANQJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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